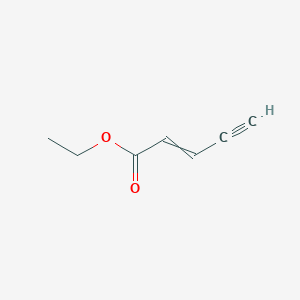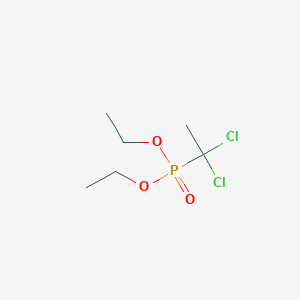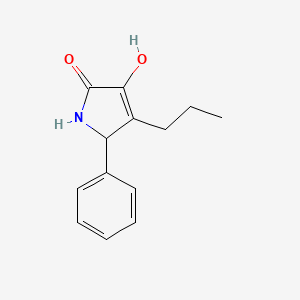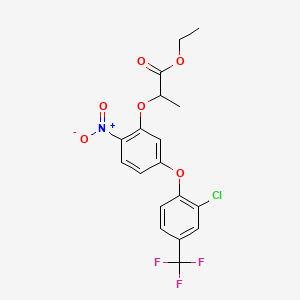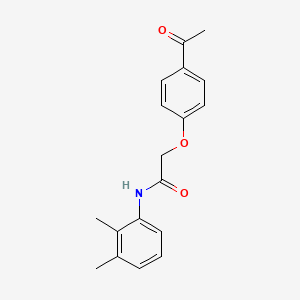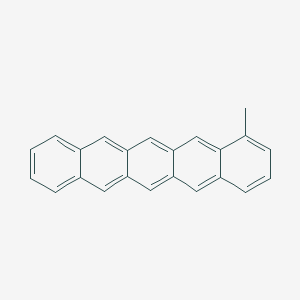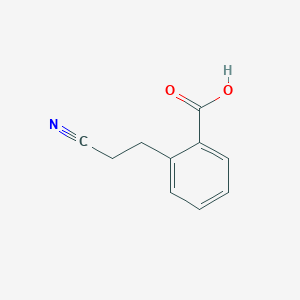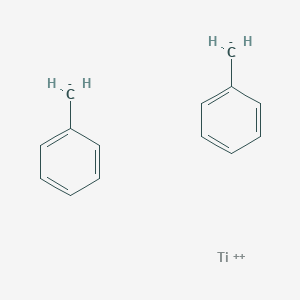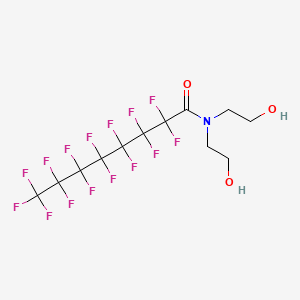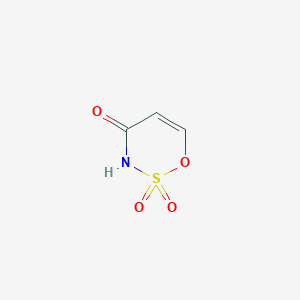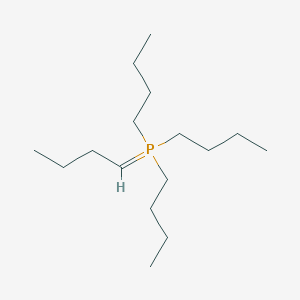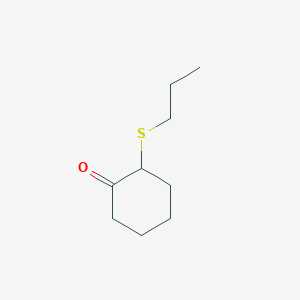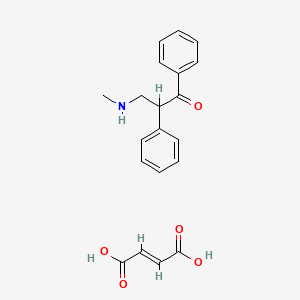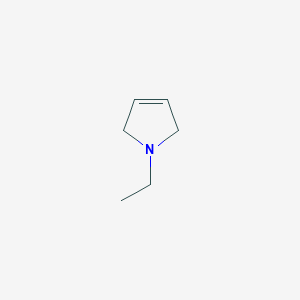
1-Ethyl-2,5-dihydro-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound with the molecular formula C6H11N It is a derivative of pyrrole, characterized by the presence of an ethyl group at the nitrogen atom and partial hydrogenation at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,5-dihydro-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with ethylamine in the presence of a catalyst such as iron (III) chloride . This method is operationally simple and yields the desired product under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.
Substitution: N-substitution reactions are common, where the ethyl group can be replaced with other substituents using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Fully saturated pyrrolidine derivatives.
Substitution: Various N-substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-2,5-dihydro-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceuticals with pyrrole-based structures.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2,5-dihydro-1H-pyrrole involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include inhibition of certain enzymes or activation of signaling cascades, leading to the desired biological effects .
Comparación Con Compuestos Similares
Pyrrole: The parent compound, lacking the ethyl group and partial hydrogenation.
2,5-Dihydro-1H-pyrrole: Similar structure but without the ethyl substitution.
N-Substituted Pyrroles: Compounds with different substituents at the nitrogen atom.
Uniqueness: 1-Ethyl-2,5-dihydro-1H-pyrrole is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .
Propiedades
Número CAS |
38042-71-6 |
|---|---|
Fórmula molecular |
C6H11N |
Peso molecular |
97.16 g/mol |
Nombre IUPAC |
1-ethyl-2,5-dihydropyrrole |
InChI |
InChI=1S/C6H11N/c1-2-7-5-3-4-6-7/h3-4H,2,5-6H2,1H3 |
Clave InChI |
RYXDWPSIUJOFHU-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


